N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Research has explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This work highlights the versatility of using N-nucleophiles and various reactants to produce a wide array of compounds, demonstrating the potential of complex benzenesulfonamides as building blocks for diverse chemical syntheses (Farag et al., 2011).
Metal-Free Domino Reactions
A metal-free three-component, domino reaction process has been developed for the efficient synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This approach showcases the functional group tolerance and efficiency of creating sulfonylated derivatives, contributing to the field of organic synthesis and highlighting the compound's utility in constructing complex molecules (Cui et al., 2018).
Energetic Material Synthesis
Research into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives emphasizes the assembly of diverse N-O building blocks for high-performance energetic materials. This study underscores the potential of using such compounds in the synthesis of materials with significant energetic properties, including high density and excellent detonation properties, which could be applicable in the field of materials science and engineering (Zhang & Shreeve, 2014).
Gold-Catalyzed Cascade Reactions
The gold(I)-catalyzed cascade reaction from easily accessible starting materials leading to N-(furan-3-ylmethylene)benzenesulfonamides enriches the chemistry of gold carbenoids and demonstrates the compound's role in innovative synthetic strategies. Such research contributes to the development of new methodologies in organic synthesis (Wang et al., 2014).
Antimicrobial Activity Studies
A simple one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide was described, along with its significant antimicrobial activity against various bacteria. This study suggests the potential applications of such compounds in developing new antimicrobial agents (Ijuomah et al., 2022).
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-23-19(13-27-14)16-5-7-17(8-6-16)28(24,25)22-12-15-4-9-18(21-11-15)20-3-2-10-26-20/h2-11,13,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTBZZRYXLWMPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.